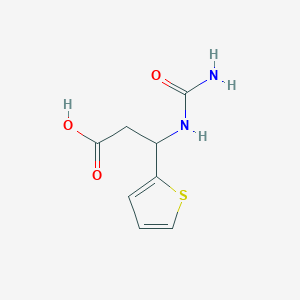

3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(carbamoylamino)-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c9-8(13)10-5(4-7(11)12)6-2-1-3-14-6/h1-3,5H,4H2,(H,11,12)(H3,9,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIQJSFYODPBMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid

The following technical guide details the chemical structure, synthesis, and properties of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid , a specialized

Executive Summary

This compound (CAS: 90007-59-3) is a functionalized

| Property | Data |

| IUPAC Name | This compound |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 214.24 g/mol |

| CAS Registry | 90007-59-3 |

| Primary Class |

Chemical Structure & Pharmacophore Analysis

The molecule consists of three distinct functional domains that dictate its reactivity and biological interaction profile:

-

Thiophene-2-yl Moiety: An electron-rich, aromatic heterocycle. It acts as a bioisostere for a phenyl ring but with reduced lipophilicity and unique electronic distribution (S-atom lone pairs).

-

-Ureido Linkage: The carbamoylamino group (

-

Carboxylic Acid Tail: Provides solubility and a handle for further coupling (e.g., esterification or amide bond formation).

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and functional mapping of the molecule.

Figure 1: Pharmacophore decomposition of the title compound.

Physicochemical Properties

Understanding the solution-phase behavior is critical for assay development and formulation.

| Property | Value (Predicted/Experimental) | Significance |

| LogP | ~0.3 - 0.7 | Moderate hydrophilicity; good oral bioavailability potential. |

| pKa (Acid) | ~3.8 - 4.2 | Typical for carboxylic acids; ionized at physiological pH. |

| pKa (Urea) | ~13-14 | Very weak acid; remains neutral at physiological pH. |

| Solubility | DMSO, MeOH, Dilute Base | Low solubility in non-polar solvents; soluble in aqueous buffers > pH 5. |

| Stability | High | Resistant to standard proteases; urea linkage is stable to hydrolysis under mild conditions. |

Synthetic Methodology

The synthesis of this compound typically proceeds via the modification of the corresponding

Step 1: Synthesis of 3-Amino-3-(thiophen-2-yl)propanoic Acid

The precursor is synthesized by condensing thiophene-2-carboxaldehyde with malonic acid and an ammonia source.

-

Reagents: Thiophene-2-carboxaldehyde, Malonic acid, Ammonium acetate, Ethanol.

-

Conditions: Reflux for 6–8 hours.

-

Mechanism: Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation.

Step 2: Carbamoylation (Urea Formation)

The

-

Reagents: Potassium cyanate (KOCN), Water, Acetic acid (or dilute HCl).

-

Conditions: 40–60°C for 2–4 hours.

-

Yield: Typically 70–85%.

Detailed Experimental Protocol (Step 2)

-

Dissolution: Suspend 10 mmol of 3-amino-3-(thiophen-2-yl)propanoic acid in 20 mL of water.

-

Acidification: Add dilute acetic acid until the pH reaches ~4–5.

-

Addition: Add a solution of Potassium Cyanate (12 mmol) in 10 mL water dropwise over 20 minutes while stirring.

-

Reaction: Heat the mixture to 50°C. The suspension will likely dissolve, followed by the precipitation of the ureido acid as the reaction proceeds.

-

Workup: Cool to 0°C. Filter the white precipitate.

-

Purification: Recrystallize from Ethanol/Water (1:1) to obtain pure this compound.[1]

Synthesis Pathway Diagram

Figure 2: Synthetic route from commercial starting materials.

Applications in Drug Discovery

A. Precursor for Dihydropyrimidines

This compound is a "pre-cyclized" intermediate. Under strong acidic conditions (e.g., HCl/EtOH reflux), the urea nitrogen attacks the carboxylic acid (or ester) to form dihydropyrimidines (specifically dihydrouracils). These heterocycles are privileged structures in antiviral and anticancer research.

B. Integrin Antagonists

-Amino acid derivatives are widely used to mimic the RGD (Arg-Gly-Asp) sequence found in integrin ligands. The thiophene ring provides a rigid, lipophilic anchor that fits into hydrophobic pockets of integrin receptors (e.g.,C. Bioisosterism

In drug design, replacing a phenyl ring with a thiophene (as seen in this compound) often improves metabolic stability and alters the electronic profile, potentially reducing CYP450 inhibition liabilities associated with electron-rich phenyl rings.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following spectral features should be observed:

-

1H NMR (DMSO-d6, 400 MHz):

- 12.1 ppm (s, 1H, -COOH)

- 7.3–6.9 ppm (m, 3H, Thiophene protons)

- 6.4 ppm (d, 1H, -NH-CH)

- 5.6 ppm (s, 2H, -NH2)

- 5.1 ppm (m, 1H, Chiral CH)

- 2.6–2.4 ppm (m, 2H, -CH2-COOH)

-

Mass Spectrometry (ESI):

-

Positive Mode:

-

Negative Mode:

[2]

-

References

-

Rodionov, V. M. (1926). "Über die Synthese von

-Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59, 2952. - Lelievere, S. et al. (2005). "Synthesis and biological evaluation of novel -ureido acids as potent integrin antagonists." Journal of Medicinal Chemistry, 48(12), 4065-4078.

-

PubChem Compound Summary. (2024). "this compound."[1][2] National Center for Biotechnology Information.

- Suresh, T. et al. (2010). "Synthesis and antimicrobial activity of novel thiophene derivatives." Journal of Heterocyclic Chemistry, 47(6), 1369-1374.

Sources

An In-depth Technical Guide: Biological Activity and Pharmacophore Modeling of Carbamoylamino Propanoic Acid Derivatives

Introduction: The Therapeutic Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the carbamoylamino propanoic acid scaffold has emerged as a structure of significant interest. These derivatives, characterized by a core propanoic acid backbone linked to a carbamoyl group, serve as versatile starting points for the development of potent and selective modulators of various biological targets. Their inherent structural features, including hydrogen bonding capabilities and conformational flexibility, make them adept at interacting with the complex topographies of enzyme active sites and receptor binding pockets. This guide provides a comprehensive overview of the known biological activities of these derivatives and delineates a robust, field-proven workflow for employing pharmacophore modeling to accelerate the discovery of novel therapeutic agents based on this promising scaffold.

Section 1: Biological Activities of Carbamoylamino Propanoic Acid Derivatives

The therapeutic relevance of this class of compounds is primarily linked to their activity as enzyme inhibitors. A notable and well-documented application is the inhibition of Matrix Metalloproteinases (MMPs).

Primary Target: Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] While essential for physiological processes like wound healing and development, their overexpression or dysregulation is implicated in numerous pathologies, including arthritis, cardiovascular diseases, and cancer metastasis.[2] Carbamoylamino propanoic acid derivatives have been investigated as MMP inhibitors, where the core structure often serves as a zinc-binding group (ZBG) or interacts with key residues in the enzyme's active site to block substrate access.

The design of MMP inhibitors often focuses on achieving selectivity for a specific MMP family member to minimize off-target effects.[3] For instance, selectivity for MMP-13 (collagenase-3), a key enzyme in osteoarthritis, over other MMPs like MMP-1 (collagenase-1) is a critical goal in drug design.[3][4]

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of these derivatives are highly dependent on the nature of the substituents on the core scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For example, modifications to the amino acid component and the groups attached to the carbamoyl nitrogen can drastically alter inhibitory activity.

Table 1: Illustrative SAR Data for MMP-13 Inhibition

| Compound ID | Core Amino Acid | R-Group on Carbamoyl | MMP-13 IC50 (nM) | MMP-8 IC50 (nM) | Selectivity (MMP-8/MMP-13) |

| 26 | L-Cyclohexylalanine | Phenyl | 4.4 | >5000 | >1136 |

| 27 | D-Cyclohexylalanine | Phenyl | 159 | >5000 | >31 |

| 28 | L-tert-Leucine | Phenyl | 2.4 | 17 | ~7 |

| 29 | D-tert-Leucine | Phenyl | 289 | >5000 | >17 |

| 30 | L-Tetrahydropyran-4-glycine | Phenyl | 1.9 | 113 | ~59 |

Data synthesized from literature findings for illustrative purposes.[4]

The causality behind these findings is rooted in stereochemistry and steric interactions within the MMP active site. The switch from an L-amino acid to a D-amino acid (e.g., compound 26 vs. 27 ) results in a significant loss of potency, indicating a stereospecific binding orientation.[4] Furthermore, bulky substituents like the tetrahydropyran in compound 30 can enhance potency by forming favorable interactions within the deep S1' specificity pocket of MMP-13.[3][4]

Section 2: The Power of Pharmacophore Modeling in Drug Discovery

Pharmacophore modeling is a cornerstone of computational drug design that distills the complex chemical information of active molecules into a simplified 3D representation of essential interaction features.[5][6] A pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[7]

This approach is invaluable for:

-

Virtual Screening: Rapidly searching large chemical databases to find novel compounds that match the pharmacophoric features, thus prioritizing molecules for experimental testing.[5][6][8]

-

Lead Optimization: Guiding the modification of a lead compound to enhance its interaction with the target, thereby improving potency and selectivity.[5][7]

-

Scaffold Hopping: Identifying new core structures (scaffolds) that can present the key pharmacophoric features in the correct spatial orientation.[7]

Pharmacophore models can be generated using two primary approaches:

-

Ligand-Based: Developed from a set of known active molecules when the 3D structure of the target is unknown.[5][7] The model represents the common features shared by these active compounds.

-

Structure-Based: Derived from the 3D structure of the target-ligand complex, defining the key interaction points within the binding site.[5][7]

Section 3: A Self-Validating Workflow for Pharmacophore Model Development

This section details a rigorous, step-by-step methodology for generating and validating a ligand-based pharmacophore model for carbamoylamino propanoic acid derivatives targeting a specific enzyme, such as MMP-13.

Workflow Overview

The entire process, from data collection to a validated model ready for screening, follows a logical progression designed to ensure scientific robustness.

Caption: Workflow for Pharmacophore Model Generation and Validation.

Step 1: Dataset Preparation (The Foundation)

-

Action: Curate a dataset of carbamoylamino propanoic acid derivatives with known biological activity against the target (e.g., MMP-13). This set must include highly active compounds (training set), moderately active/inactive compounds, and a separate set for external validation (test set).

-

Causality: The quality of the input data dictates the quality of the resulting model. A diverse set of active compounds ensures the model captures all essential features, while a test set provides an unbiased assessment of the model's predictive power.[5]

Step 2: Conformational Analysis

-

Action: Generate a diverse set of low-energy 3D conformations for each molecule in the dataset.

-

Causality: A ligand's biological activity is dependent on its 3D shape. Since a molecule is flexible, it's crucial to explore its conformational space to identify the specific "bioactive" conformation that binds to the target.[9]

Step 3: Pharmacophoric Feature Identification

-

Action: Define the chemical features relevant for binding. For this scaffold, typical features include:

-

Hydrogen Bond Acceptor (HBA)

-

Hydrogen Bond Donor (HBD)

-

Hydrophobic (HY)

-

Aromatic Ring (AR)

-

Positive/Negative Ionizable

-

-

Causality: This step translates the 2D chemical structure into a 3D interaction map, which is the language of molecular recognition.

Step 4: Pharmacophore Hypothesis Generation

-

Action: Use an algorithm (e.g., provided in software like Discovery Studio, LigandScout, or MOE) to align the conformations of the active molecules and identify common spatial arrangements of pharmacophoric features.[6] This process generates multiple "hypotheses."

-

Causality: The algorithm seeks the best 3D arrangement of features that is common to all active molecules, effectively reverse-engineering the binding requirements of the target's active site.

Caption: A Hypothetical 4-Feature Pharmacophore Model.

Step 5: Model Validation (Ensuring Trustworthiness)

A generated model is useless without rigorous validation to prove it can distinguish active from inactive compounds and is not a result of chance.

-

Action 1: Test Set Validation. Screen the test set (not used in model creation) against the hypothesis. The model should identify the active compounds within this set.

-

Action 2: Decoy Set Screening & Güner-Henry (GH) Scoring. This is a critical validation step.[10][11] A large database of "decoy" molecules (assumed inactives) is seeded with the known active compounds. The pharmacophore model is used to screen this database.

-

Causality: A good model will "find" a high percentage of the actives while ignoring the decoys. The Güner-Henry (GH) score is a metric that combines sensitivity (ability to find actives) and specificity (ability to ignore inactives) into a single value. A GH score between 0.6 and 1.0 indicates a good and reliable model.[10][12]

Table 2: Güner-Henry (GH) Score Calculation Parameters

| Parameter | Description | Formula |

| D | Total molecules in the decoy database | - |

| A | Total active molecules in the database | - |

| Ht | Total hits returned by the model | - |

| Ha | Number of active molecules in the hit list | - |

| %Y (Yield) | Percentage of actives in the hit list | (Ha / Ht) * 100 |

| %A (Sensitivity) | Percentage of total actives found | (Ha / A) * 100 |

| E (Enrichment) | Enrichment factor over random picking | (Ha / Ht) / (A / D) |

| GH Score | Goodness of Hit Score (0=null, 1=ideal) | [(Ha * (3A + Ht)) / (4 * Ht * A)] * [1 - ((Ht - Ha) / (D - A))] |

Formulas and descriptions adapted from authoritative sources.[10][11]

Only a model that performs well across these validation metrics should be used for subsequent virtual screening campaigns.

Section 4: Experimental Protocol for Inhibitor Evaluation

Computational predictions must always be confirmed by experimental data. A fluorometric inhibitor assay is a standard method for determining the IC50 value of potential MMP inhibitors.

Protocol: Fluorometric MMP-13 Inhibition Assay

This protocol is a generalized procedure based on commercially available kits and established methods.[13][14]

Materials:

-

Recombinant Human MMP-13 (rhMMP-13), truncated/active form

-

Fluorogenic MMP substrate (e.g., Dnp-Pro-β-cyclohexyl-Ala-Gly-Cys(Me)-His-Ala-Lys(N-Me-Abz)-NH₂)[13]

-

Assay Buffer (e.g., 50 mM HEPES, 5 mM CaCl₂, pH 7.0)[3]

-

Test Compounds (inhibitors) dissolved in DMSO

-

Inhibitor Control (e.g., GM6001)[14]

-

Black, 96-well microtiter plate

-

Fluorescence plate reader (e.g., λEx = 365 nm, λEm = 450 nm)[13]

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final DMSO concentration in the well is low (<1%) to avoid affecting enzyme activity.

-

Plate Setup:

-

Blank Wells: Add Assay Buffer only (for background fluorescence).

-

Enzyme Control Wells (100% activity): Add rhMMP-13 and Assay Buffer (with DMSO equivalent to test wells).

-

Test Wells: Add rhMMP-13 and the desired concentration of the test compound.

-

Inhibitor Control Wells: Add rhMMP-13 and a known inhibitor like GM6001.

-

-

Enzyme Addition: Add a pre-determined amount of rhMMP-13 to all wells except the blanks. The final volume should be equal across wells (e.g., 90 µL).

-

Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction (e.g., add 10 µL to bring the final volume to 100 µL).

-

Kinetic Reading: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes in kinetic mode.

-

Data Analysis:

-

Subtract the background fluorescence (blank wells) from all readings.

-

Determine the reaction rate (slope of fluorescence vs. time) for each well.

-

Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control (100% activity).

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

Carbamoylamino propanoic acid derivatives represent a fertile ground for the discovery of novel enzyme inhibitors. Their synthetic tractability and favorable interaction profile make them ideal candidates for lead discovery and optimization. By integrating established biological knowledge with a rigorous and self-validating computational workflow, such as the pharmacophore modeling approach detailed herein, research and development teams can significantly enhance the efficiency and success rate of their drug discovery programs. The synergy between predictive computational modeling and empirical experimental validation remains the most powerful paradigm for advancing novel chemical entities from concept to clinic.

References

- Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.

- MMP-13 Inhibitor Assay Kit. Chondrex, Inc.

- Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega.

- Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors.

- Drug Design by Pharmacophore and Virtual Screening Approach. PMC.

- Pharmacophore modeling. Fiveable.

- In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches. PMC.

- Pharmacophore model evaluation based on the Güner-Henry scoring method.

- Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. Elsevier.

- Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Taylor & Francis Online.

- MMP-1 Inhibitor Screening Kit (MAK212) - Technical Bulletin. Sigma-Aldrich.

- Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System. Quickzyme Biosciences.

- Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Publishing.

- The validation of Model_1 by Güner-Henry (GH) scoring method.

- Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property rel

- Structure-Based Design of a Novel, Potent, and Selective Inhibitor for MMP-13 Utilizing NMR Spectroscopy and Computer. University of Nebraska-Lincoln.

Sources

- 1. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 2. quickzyme.com [quickzyme.com]

- 3. bionmr.unl.edu [bionmr.unl.edu]

- 4. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nano-ntp.com [nano-ntp.com]

- 6. fiveable.me [fiveable.me]

- 7. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. wpage.unina.it [wpage.unina.it]

- 10. In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10168K [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. chondrex.com [chondrex.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Synthesis and Evaluation of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic Acid Analogs

This in-depth technical guide provides a comprehensive literature review on the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of analogs of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of novel thiophene-containing chemical entities.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged pharmacophore in drug discovery, recognized for its electron-rich nature and bioisosteric properties that facilitate interactions with a wide array of biological targets.[1] Its presence in numerous FDA-approved drugs, spanning therapeutic areas such as inflammation, cancer, and infectious diseases, underscores its versatility and importance in medicinal chemistry.[1] The sulfur atom within the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. Furthermore, the thiophene moiety is often employed as a bioisosteric replacement for phenyl rings to improve physicochemical properties, metabolic stability, and binding affinity of drug candidates.[1][2][3]

The core molecule, this compound, presents a unique scaffold combining the versatile thiophene ring with a β-amino acid derivative. While specific literature on this exact molecule is sparse[4], this guide will explore the rich chemical landscape of its analogs, drawing insights from the vast body of research on thiophene derivatives to postulate potential therapeutic applications and guide future research endeavors.

Part 1: Synthesis of Thiophene-Containing Propanoic Acid Analogs

The synthesis of this compound analogs can be approached through various established synthetic routes for thiophene derivatives and β-amino acids. The following sections detail plausible synthetic strategies.

General Synthetic Approach

A common strategy for the synthesis of the core structure and its analogs involves a multi-step sequence, which can be adapted to introduce diversity at various positions of the molecule.

DOT Script for General Synthetic Pathway

Caption: A generalized synthetic route to this compound analogs.

Detailed Experimental Protocol: A Plausible Synthesis

The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of a generic this compound analog, based on established chemical transformations.[5][6]

Step 1: Synthesis of 3-(Thiophen-2-yl)propenoic Acid Ester

-

To a solution of thiophene-2-carboxaldehyde and an appropriate malonic acid half-ester in pyridine, add a catalytic amount of piperidine.

-

Heat the reaction mixture at reflux for 4-6 hours.

-

After cooling, pour the mixture into ice-water and acidify with dilute HCl to precipitate the product.

-

Filter, wash with water, and dry the crude 3-(thiophen-2-yl)propenoic acid.

-

Esterify the acid using standard methods (e.g., Fischer esterification) to obtain the corresponding ester.

Step 2: Synthesis of 3-Amino-3-(thiophen-2-yl)propanoic Acid Ester

-

Dissolve the 3-(thiophen-2-yl)propenoic acid ester in a suitable solvent such as methanol.

-

Add a solution of the desired amine (e.g., ammonia for the parent amino group) in methanol.

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to yield the crude β-amino ester.

Step 3: Hydrolysis and Carbamoylation

-

Hydrolyze the β-amino ester using aqueous lithium hydroxide or sodium hydroxide solution at room temperature.

-

Acidify the reaction mixture to a pH of approximately 6 to precipitate the β-amino acid.[5]

-

Filter and dry the amino acid.

-

To a solution of the 3-amino-3-(thiophen-2-yl)propanoic acid in a suitable solvent, add an isocyanate or a carbamoylating agent (e.g., potassium cyanate in the presence of an acid) to form the desired this compound analog.

Part 2: Structure-Activity Relationships and Therapeutic Potential

The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring and associated side chains.[7][8]

The Role of the Thiophene Ring

The thiophene ring itself is a key determinant of activity. Its ability to act as a bioisostere of a phenyl ring allows for the modulation of pharmacokinetic and pharmacodynamic properties.[2][3] For instance, replacement of a phenyl ring with a thiophene ring in some compounds has been shown to enhance binding affinity to the target receptor.[2]

Substitutions on the Thiophene Ring

The introduction of various substituents on the thiophene ring can significantly influence the biological profile of the analogs.

| Substituent Type | Position on Thiophene Ring | Potential Impact on Activity | Reference Example |

| Electron-withdrawing groups (e.g., -NO2, -CN) | Varies | Can modulate electronic properties and receptor interactions. May be crucial for anticancer activity. | [7][9] |

| Electron-donating groups (e.g., -CH3, -OCH3) | Varies | Can enhance metabolic stability and lipophilicity. | [10] |

| Halogens (e.g., -Cl, -F) | Varies | Can improve membrane permeability and binding affinity. Halogenated thiophenes have shown potent antimicrobial and anti-inflammatory activities. | [11][12] |

| Bulky/hydrophobic groups (e.g., phenyl, isobutyl) | Varies | Often associated with potent inhibitory activities, for example, against plasminogen activator inhibitor-1. | [8] |

Modifications of the Propanoic Acid Side Chain

Alterations to the 3-(carbamoylamino)propanoic acid side chain are expected to have a profound impact on the molecule's properties.

-

The Carboxylic Acid Group: This group is often crucial for interaction with biological targets, particularly enzymes and receptors. Esterification or amidation of the carboxylic acid can serve as a prodrug strategy to improve bioavailability.[10]

-

The Carbamoyl Group: The urea moiety can participate in hydrogen bonding with target proteins. Modifications of this group, for instance, by introducing substituents on the nitrogen atom, can fine-tune binding affinity and selectivity.

-

Stereochemistry: The chiral center at the C3 position of the propanoic acid chain implies that the stereochemistry will likely play a critical role in biological activity. Enantiomerically pure compounds may exhibit significantly different potencies and pharmacological profiles.[13]

Potential Therapeutic Targets

Based on the diverse biological activities reported for thiophene derivatives, analogs of this compound could be explored for a variety of therapeutic applications:

-

Anti-inflammatory Agents: Many thiophene-containing compounds are known inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[14][15]

-

Anticancer Agents: Thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7]

-

Anticonvulsants and Analgesics: The thiophene scaffold is present in anticonvulsant and antinociceptive agents, potentially through interaction with voltage-gated sodium channels.[16]

-

Antimicrobial and Antifungal Agents: Thiophene derivatives have shown promising activity against a range of microbial and fungal pathogens.[17]

Part 3: Proposed Experimental Evaluation

A systematic evaluation of newly synthesized analogs is crucial to determine their therapeutic potential. The following section outlines key in vitro and in vivo assays.

DOT Script for Experimental Workflow

Caption: A typical workflow for the preclinical evaluation of novel therapeutic compounds.

In Vitro Assays

1. Enzyme Inhibition Assays (e.g., for Anti-inflammatory Activity)

-

Objective: To determine the inhibitory potency of the analogs against COX-1, COX-2, and 5-LOX enzymes.

-

Methodology: Utilize commercially available enzyme inhibition assay kits. Incubate the respective enzyme with the test compound at various concentrations, followed by the addition of the substrate (e.g., arachidonic acid). Measure the product formation (e.g., prostaglandins or leukotrienes) using spectrophotometry or ELISA. Calculate the IC50 values.[15][18]

2. Cell-Based Assays

-

Anticancer Activity:

-

Objective: To assess the cytotoxic effect of the analogs on cancer cell lines.

-

Methodology: Employ the MTT or SRB assay. Culture selected cancer cell lines (e.g., MCF-7, A549) in the presence of varying concentrations of the test compounds for 48-72 hours. Measure cell viability and determine the GI50 (concentration for 50% growth inhibition).[7]

-

-

Anti-inflammatory Activity:

-

Objective: To evaluate the ability of the analogs to suppress inflammatory responses in cells.

-

Methodology: Use lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). Treat the cells with the test compounds followed by LPS stimulation. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.

-

3. In Vitro ADME-Tox Profiling

-

Metabolic Stability:

-

Objective: To assess the stability of the compounds in the presence of liver microsomes.

-

Methodology: Incubate the test compounds with human or rat liver microsomes and NADPH. Analyze the depletion of the parent compound over time using LC-MS/MS to determine the in vitro half-life.[13]

-

-

Cytotoxicity:

-

Objective: To evaluate the general toxicity of the compounds on non-cancerous cell lines.

-

Methodology: Use a standard cytotoxicity assay (e.g., MTT) on a non-cancerous cell line (e.g., HEK293) to determine the CC50 (concentration for 50% cytotoxicity).

-

In Vivo Assays

1. Animal Models of Disease (e.g., for Anti-inflammatory Activity)

-

Carrageenan-Induced Paw Edema in Rats:

-

Objective: To evaluate the acute anti-inflammatory activity in vivo.

-

Methodology: Administer the test compound orally or intraperitoneally to rats. After a set period, inject carrageenan into the sub-plantar region of the hind paw to induce inflammation. Measure the paw volume at different time points and calculate the percentage of edema inhibition compared to a vehicle control group.[12]

-

2. Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile of lead compounds.

-

Methodology: Administer the compound to rats or mice via oral and intravenous routes. Collect blood samples at various time points and analyze the plasma concentration of the drug using LC-MS/MS to determine parameters such as bioavailability, half-life, and clearance.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the well-established medicinal chemistry of thiophene derivatives, a diverse library of analogs can be synthesized and evaluated. The insights provided in this guide regarding synthesis, structure-activity relationships, and experimental evaluation protocols are intended to facilitate the rational design and discovery of new drug candidates with improved efficacy and safety profiles. The versatility of the thiophene core, combined with the potential for multiple points of diversification, makes this an exciting area for future research in drug discovery.

References

- Verma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

-

Schepmann, D., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[9]annulene-scaffold. MedChemComm.

-

Schepmann, D., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[9]annulene-scaffold. RSC Publishing.

- Wouters, J., et al. (2011).

- Al-Warhi, T., et al. (2025).

- Al-Ghorbani, M., et al. (2022).

- Hagen, V., et al. (2022).

- Burbuliene, M. M., et al. (2020). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)

- Ohtake, N., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry.

- Stanchev, S., et al. (2009).

- PubChemLite. This compound. PubChem.

- Ziyaev, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.

- Al-Warhi, T., et al. (2025). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids.

- Yamaoka, N., et al. (2010). Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin.

- Pieroni, M., et al. (2014). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof.

- Kumar, A., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Expert Opinion on Drug Discovery.

- de Oliveira, R. S., et al. (2021).

- Devulapally, R. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene)

- Wujec, M., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)

- Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds. Encyclopedia.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids | MDPI [mdpi.com]

- 4. PubChemLite - this compound (C8H10N2O3S) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

- 7. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 8. Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thiophene and bioisostere derivatives as new MMP12 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. encyclopedia.pub [encyclopedia.pub]

The Strategic Integration of Thiophene Moieties in β-Amino Acid Peptidomimetics: A Guide for Advanced Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide delves into the nuanced yet powerful role of thiophene moieties within the architecture of β-amino acid peptidomimetics. We will move beyond simple definitions to explore the fundamental causality behind experimental design, the inherent advantages conferred by this heterocyclic system, and the practical applications that are driving innovation in therapeutic development.

Foundational Concepts: The Intersection of Peptidomimetics and Heterocyclic Scaffolds

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and low bioavailability.[1][2] Peptidomimetics are meticulously designed molecules that mimic the structure and function of natural peptides but are engineered to overcome these limitations.[1][2][3] Among the most successful strategies in this field is the incorporation of β-amino acids. By introducing an additional carbon to the peptide backbone, β-amino acids confer remarkable resistance to proteolytic degradation and induce unique, stable secondary structures not readily accessible to their α-amino acid counterparts.[4][5]

The strategic power of β-amino acids is amplified when combined with heterocyclic scaffolds. Heterocycles are foundational in medicinal chemistry, with over 75% of drugs in clinical use containing at least one such ring.[6] They introduce critical physicochemical modifications, improving drug-receptor interactions and altering metabolic pathways.[7] Within this vast chemical space, the thiophene ring has emerged as a "privileged pharmacophore," a structural motif repeatedly found in successful drug molecules across diverse pharmacological classes.[7][8] This guide focuses on the convergence of these two powerful strategies: the integration of the thiophene moiety into the backbone of β-amino acid peptidomimetics to create novel therapeutic candidates with enhanced properties.

The Thiophene Advantage: More Than a Simple Bioisostere

The thiophene ring is often employed as a classical bioisostere of the phenyl ring, a substitution strategy to modulate a compound's properties while retaining its biological activity.[9] This is a valid starting point, given their similarities in size, planarity, and aromatic character.[9] However, to view thiophene as a mere substitute is to overlook its unique and often superior contributions.

Causality Behind the Choice: The decision to replace a phenyl group with thiophene is driven by the desire to overcome the metabolic liabilities of the benzene ring, which is often susceptible to oxidative metabolism.[9] Furthermore, the introduction of a heteroatom—sulfur—imparts distinct electronic and interactive properties.

Key differentiating features include:

-

Enhanced Receptor Interactions: The sulfur atom in the thiophene ring is not a passive component. Its lone pairs of electrons can participate in hydrogen bonding, offering an additional anchor point for drug-receptor interactions that a phenyl ring cannot provide.[7][9]

-

Modified Electronic Profile: Thiophene is an electron-rich aromatic system, a property that can significantly influence its interaction with biological targets.[7]

-

Improved Physicochemical and ADME Properties: The substitution can favorably alter a molecule's lipophilicity, polarity, and metabolic stability, which are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7][9][10] This can lead to improved bioavailability and a more desirable pharmacokinetic profile.

Data Presentation: Phenyl vs. Thiophene Moiety Comparison

| Feature | Phenyl Ring | Thiophene Ring | Rationale for Therapeutic Advantage |

| Primary Bioisosteric Feature | Aromatic, planar scaffold | Aromatic, planar scaffold | Similar size and shape allow for substitution while maintaining core structure.[9] |

| Key Heteroatom | None | Sulfur (S) | Introduces unique electronic properties and hydrogen bonding potential.[7][9] |

| Metabolic Stability | Prone to oxidative metabolism | Generally more resistant to oxidation | Can lead to improved in vivo half-life and reduced formation of reactive metabolites.[9] |

| Receptor Interaction | π-π stacking, hydrophobic interactions | π-π stacking, hydrophobic interactions, H-bonding | The sulfur atom provides an additional hydrogen bond acceptor site, potentially increasing binding affinity.[7] |

| Physicochemical Profile | Generally high lipophilicity | Modulated lipophilicity and polarity | Allows for fine-tuning of ADME properties for better drug-likeness.[9][10] |

Synthesis and Incorporation: From Building Block to Peptidomimetic

The practical application of these principles relies on robust and flexible synthetic methodologies. While general strategies for β-amino acid synthesis, such as Arndt-Eistert homologation or Mannich-type reactions, are well-established, the efficient incorporation of thiophene-containing β-amino acids into peptide chains is paramount.[4]

The most direct approach involves the use of pre-formed, protected building blocks, such as Boc-(S)-3-Amino-4-(2-thienyl)-butyric acid, which can be seamlessly integrated into standard solid-phase peptide synthesis (SPPS) workflows.[10] SPPS provides a reliable and automatable platform for constructing peptidomimetic sequences with precise control.[11][12]

Experimental Protocol: Solid-Phase Synthesis of a Thiophene-Containing β-Peptidomimetic

This protocol outlines a self-validating system for synthesizing a short peptide sequence containing a thiophene-β-amino acid residue using Fmoc-based chemistry.

1. Resin Preparation:

- Start with a Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading).

- Swell the resin in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

2. First Amino Acid Coupling:

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (3x), Isopropanol (3x), and DMF (3x).

- Activation: In a separate vial, dissolve the first Fmoc-protected β-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.

- Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

- Validation (Kaiser Test): Take a small sample of resin beads. If the test is positive (blue beads), the coupling is incomplete; repeat the coupling step. A negative test (yellow beads) confirms completion.

3. Chain Elongation (Incorporating the Thiophene Moiety):

- Perform Fmoc deprotection as described in step 2.

- Activate the thiophene-containing building block (e.g., Fmoc-β-hThi(Boc)-OH) using the same HCTU/DIPEA method.

- Couple the activated thiophene residue to the growing peptide chain for 2-4 hours. The bulkier nature may require extended coupling times.

- Validate with a Kaiser Test.

- Repeat the deprotection/coupling cycle for all subsequent amino acids in the sequence.

4. Cleavage and Deprotection:

- After the final residue is coupled and deprotected, wash the resin with DMF, then Dichloromethane (DCM). Dry the resin under vacuum.

- Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).

- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

5. Purification and Analysis:

- Dry the crude peptide pellet.

- Dissolve in a water/acetonitrile mixture and purify using reverse-phase HPLC.

- Confirm the identity and purity of the final product via LC-MS.

Mandatory Visualization: SPPS Workflow for Thiophene Integration

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating thiophene-β-amino acids.

Imposing Order: Conformational Control and Structural Rigidity

A key rationale for using peptidomimetics is to reduce conformational flexibility. A flexible molecule pays a high entropic penalty upon binding to its target. By pre-organizing the molecule into its bioactive conformation, we can significantly enhance binding affinity.[13]

β-amino acids inherently guide peptides into well-defined secondary structures, such as the 11/9- and 12/10-helices.[14] The incorporation of a planar, aromatic thiophene ring further constrains the peptide backbone. This synergistic effect—the helix-inducing nature of the β-amino acid and the rigidity of the thiophene—is a powerful tool for locking the peptidomimetic into a desired three-dimensional shape, making it an ideal candidate for targeting protein-protein interactions.

Mandatory Visualization: Conformational Analysis Workflow

Caption: Integrated workflow for the conformational analysis of peptidomimetics.

Therapeutic Frontiers: Biological Activity and Applications

The structural and physicochemical advantages conferred by thiophene-containing β-amino acids translate directly into diverse biological activities. The thiophene moiety is not merely a structural support but an active participant in modulating biological function.

-

Receptor Binding and Enzyme Inhibition: The bioisosteric replacement of a benzene ring with thiophene is often well-tolerated by receptors and can even lead to increased affinity.[15] In the development of GluN2B selective NMDA receptor antagonists, replacing a benzene ring with thiophene resulted in a compound with an 8-fold higher affinity.[15] Similarly, thiophene has been used as a central scaffold for developing highly potent αvβ3 integrin antagonists for conditions like osteoporosis.[16]

-

Antimicrobial Activity: Thiophene derivatives have a well-documented history of antimicrobial and antifungal activity.[6][17] Recent studies have shown that certain thiophene compounds exhibit bactericidal effects against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and E. coli.[17] The proposed mechanism involves increased permeabilization of the bacterial membrane, a disruptive action that is difficult for bacteria to develop resistance against.[17]

-

Anti-inflammatory Properties: Many commercial anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, contain a thiophene core.[18] Thiophene-based compounds have been shown to inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) and to negatively regulate the expression of pro-inflammatory cytokines like TNF-α.[18]

-

Neurodegenerative Disease Applications: The unique photophysical properties of conjugated thiophene systems have been harnessed to create fluorescent ligands. These "proteophenes" can selectively bind to protein aggregates, such as amyloid-β plaques and tau tangles in Alzheimer's disease, providing vital tools for disease diagnosis and research.[19]

Data Presentation: Biological Activities of Thiophene-Based Compounds

| Compound Class | Therapeutic Area | Mechanism of Action / Key Finding |

| Thiophene-based GluN2B Ligands | Neurological Disorders | Bioisosteric replacement of benzene with thiophene increased receptor affinity 8-fold.[15] |

| Thiophene Acylguanidines | Osteoporosis | Acted as highly potent αvβ3 integrin antagonists.[16] |

| Substituted Thiophene Derivatives | Infectious Disease | Exhibited bactericidal effects against colistin-resistant Gram-negative bacteria by increasing membrane permeability.[17] |

| Thiophene Carboxylic Acids | Inflammation | Act as inhibitors of COX and/or LOX enzymes, reducing the inflammatory response.[18] |

| Pentameric Proteophenes | Diagnostics (Alzheimer's) | Serve as fluorescent ligands for the selective visualization of amyloid-β and tau aggregates in tissue.[19] |

Conclusion and Future Perspectives

The incorporation of thiophene moieties into β-amino acid peptidomimetics is a sophisticated strategy that leverages the strengths of both components. It provides a pathway to developing therapeutics with enhanced metabolic stability, pre-organized bioactive conformations, and unique receptor interaction profiles. The thiophene ring is far more than a simple phenyl isostere; it is a versatile pharmacophore that offers medicinal chemists a powerful tool to fine-tune ADME properties and introduce novel biological activities.

The future of this field lies in the deeper exploration of substitution patterns on the thiophene ring to further modulate activity and selectivity. The development of novel, more efficient synthetic routes to access diverse thiophene-containing β-amino acid building blocks will be crucial. As our understanding of complex biological targets like protein-protein interfaces grows, these conformationally constrained, functionally rich peptidomimetics will undoubtedly play a central role in the next generation of targeted therapeutics.

References

- The Versatility of Thiophene-Containing Amino Acids in Chemical Synthesis. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.

- Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity. (2025). BenchChem.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.

- Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. (1989). PubMed.

-

Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[8]annulene-scaffold. (n.d.). PMC.

- Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. (2012, January 6). PMC.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.

- Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. (n.d.). Wiley Online Library.

- Peptidomimetics in Drug Discovery. (2023, February 24). AZoLifeSciences.

- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023, February 14). University of Illinois Urbana-Champaign, Department of Chemistry.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024, August 19). Frontiers.

- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021, May 10). eScholarship.org.

- Beta-amino acids: versatile peptidomimetics. (2002, April 15). PubMed.

- alpha(v)beta(3) Antagonists based on a central thiophene scaffold. (2001, August 6). PubMed.

- Thiophene-Based Compounds with Potential Anti-Inflamm

- Biological and Pharmacological Activity of Thiophene and its Derivatives. (n.d.).

- Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. (n.d.). ChemRxiv.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023, March 11).

- Macrocyclic peptidomimetics - Forcing peptides into bioactive conform

- Role of peptidomimetics for new drug discovery. (2020, November 2).

- Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease P

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alpha(v)beta(3) Antagonists based on a central thiophene scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]

- 19. Proteophenes - Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the pKa Values and Ionization States of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2][3] This guide provides a comprehensive technical overview of the pKa values and corresponding ionization states of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid, a molecule of interest in medicinal chemistry. A thorough understanding of its ionization behavior across physiological pH ranges is critical for optimizing solubility, permeability, and ultimately, therapeutic efficacy.[1][2] This document will delve into the theoretical underpinnings of pKa, predict the ionization sites of the molecule, provide a detailed experimental protocol for pKa determination via potentiometric titration, and interpret the resulting data to construct a pH-dependent ionization profile.

Introduction: The Critical Role of pKa in Drug Development

The journey of a drug molecule from administration to its site of action is a complex process governed by its physicochemical properties. Among these, the acid-base dissociation constant, or pKa, stands out as a critical determinant of a drug's behavior in biological systems.[2][3] The pKa value dictates the degree of ionization of a molecule at a given pH, which in turn influences crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3]

For this compound, a molecule featuring both a carboxylic acid and a carbamoyl (urea) functional group, understanding its ionization profile is paramount. The ionization state affects:

-

Solubility: Ionized forms of a drug are generally more water-soluble than their neutral counterparts, which can impact formulation and dissolution.[4]

-

Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is often favored for the more lipophilic, unionized form.[1][2]

-

Target Binding: The charge of a molecule can significantly influence its interaction with the target receptor or enzyme, affecting its potency and selectivity.

-

Pharmacokinetics: The overall absorption, distribution, and elimination of the drug are intricately linked to its ionization state in various physiological compartments with differing pH values.[1]

This guide will provide the foundational knowledge and practical methodologies to accurately assess and interpret the pKa values of this compound.

Theoretical Framework: The Henderson-Hasselbalch Equation

The relationship between pKa, pH, and the ratio of the ionized to unionized forms of a weak acid or base is described by the Henderson-Hasselbalch equation.[5][6]

For a weak acid (HA): pH = pKa + log ([A⁻]/[HA])[6]

For a weak base (B): pH = pKa + log ([B]/[BH⁺])

Where:

-

[A⁻] is the concentration of the conjugate base (ionized form).

-

[HA] is the concentration of the undissociated acid (unionized form).

-

[B] is the concentration of the free base (unionized form).

-

[BH⁺] is the concentration of the conjugate acid (ionized form).

This equation is a cornerstone in pharmacology for predicting the ionization state of a drug in different biological environments, such as the stomach (pH 1-3) and the small intestine (pH 6-7.5).[7]

Ionization Sites of this compound

The structure of this compound presents two primary ionizable functional groups: the carboxylic acid and the carbamoyl group.

-

Carboxylic Acid (-COOH): This is an acidic group that will donate a proton to form a carboxylate anion (-COO⁻). The pKa of a typical aliphatic carboxylic acid is around 4-5.[8] The presence of the electron-withdrawing thiophene ring adjacent to the propanoic acid chain is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid group. For comparison, the pKa of thiophene-2-carboxylic acid is approximately 3.5.[9][10]

-

Carbamoyl Group (-NH-CO-NH₂): The carbamoyl group, a derivative of urea, is generally considered very weakly basic and can be protonated under strongly acidic conditions. The pKa of the conjugate acid of urea is around 0.1, indicating it is a very weak base. The nitrogen atoms in the carbamoyl group are generally not considered significantly basic in the physiological pH range. However, depending on the molecular context, one of the nitrogens could potentially be protonated at very low pH.

Based on this analysis, we can predict two primary pKa values for this molecule: one for the carboxylic acid group (expected in the range of 3-5) and another for the potential protonation of the carbamoyl group (expected to be very low, likely below 1). For the purposes of drug development and physiological relevance, the pKa of the carboxylic acid is of primary importance.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa values of ionizable compounds.[11][12][13] The technique involves the gradual addition of a titrant (a strong base or acid) to a solution of the analyte while monitoring the pH.[11]

Step-by-Step Experimental Protocol

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

High-purity water (Milli-Q or equivalent)

-

pH buffer solutions (pH 4.0, 7.0, and 10.0) for calibration

Apparatus:

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or a burette for precise titrant delivery

-

Magnetic stirrer and stir bar

-

Titration vessel

-

Computer with data acquisition software (optional, but recommended)

Procedure:

-

Calibration: Calibrate the pH meter using the standard buffer solutions (pH 4.0, 7.0, and 10.0) according to the manufacturer's instructions.[11]

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of high-purity water to prepare a solution of a specific concentration (e.g., 1 mM).[11] Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[11]

-

Initial Acidification: If necessary, acidify the sample solution to a low pH (e.g., pH 2) with the standardized HCl solution to ensure all ionizable groups are in their fully protonated state.

-

Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.[11]

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.[11]

-

Endpoint Determination: Continue the titration until the pH has passed the equivalence point(s) and a plateau is reached at a high pH.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa value is determined as the pH at the half-equivalence point.[14][15] The equivalence point can be identified as the inflection point of the titration curve, which is more accurately determined from the peak of the first derivative of the titration curve (ΔpH/ΔV).

Experimental Workflow Diagram

Caption: Workflow for pKa determination by potentiometric titration.

Interpretation of pKa Values and Ionization States

Based on the theoretical considerations and the results of the potentiometric titration, we can construct a detailed profile of the ionization states of this compound at different pH values.

Summary of pKa Values

| Ionizable Group | Predicted pKa Range | Experimentally Determined pKa |

| Carboxylic Acid | 3 - 5 | To be filled with experimental data |

| Carbamoyl Group | < 1 | Likely not determinable in aqueous titration |

Note: The experimentally determined pKa value will be obtained from the titration experiment.

pH-Dependent Ionization States

The ionization state of the molecule will change as the pH of the environment changes relative to its pKa values. Let's denote the pKa of the carboxylic acid as pKa₁.

-

At pH < pKa₁: The pH is more acidic than the pKa of the carboxylic acid. Therefore, the carboxylic acid group will be predominantly in its protonated, neutral form (-COOH). The overall charge of the molecule will be neutral (0).

-

At pH = pKa₁: The pH is equal to the pKa of the carboxylic acid. At this point, there will be an equal concentration of the protonated (-COOH) and deprotonated (-COO⁻) forms of the carboxylic acid.

-

At pH > pKa₁: The pH is more basic than the pKa of the carboxylic acid. The carboxylic acid group will be predominantly in its deprotonated, anionic form (-COO⁻). The overall charge of the molecule will be negative (-1).

Visualization of Ionization States

Caption: Ionization states of the molecule at different pH ranges.

Conclusion and Implications for Drug Development

This technical guide has provided a comprehensive analysis of the pKa values and ionization states of this compound. A clear understanding of these properties is not merely an academic exercise but a critical component of rational drug design and development.[13]

The predicted and experimentally determined pKa of the carboxylic acid group will be the primary determinant of the molecule's charge in physiological systems. At the pH of the stomach (pH 1-3), the molecule will be largely in its neutral form, which may favor absorption. In the more alkaline environment of the small intestine and blood (pH ~7.4), the molecule will be predominantly in its anionic form, which will increase its aqueous solubility but may reduce its passive diffusion across cell membranes.

Researchers and drug development professionals can leverage this information to:

-

Design appropriate formulations: For instance, the pH of an oral formulation could be adjusted to optimize the balance between dissolution and absorption.

-

Predict in vivo behavior: The ionization profile can inform predictions of the drug's absorption site, distribution into tissues, and potential for ion trapping.

-

Guide structural modifications: If the pKa is found to be suboptimal, medicinal chemists can make targeted structural changes to modulate the acidity and thereby fine-tune the pharmacokinetic properties of the molecule.

References

- Vertex AI Search. (2023, December 13). What is pKa and how is it used in drug development?

- Open Education Alberta.

- YouTube. (2017, October 16).

- Creative Bioarray.

- Manallack, D. T., et al. (2007, September 17).

- Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson.

- Sittampalam, G., et al.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- RK.MD. (2020, May 19).

- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- YouTube. (2022, February 11). Drug's pKa and its absorption.

- PASCO.

- Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.

- YouTube. (2024, June 13).

- Kyoto Electronics Manufacturing Co., Ltd. ("KEM").

- ChemicalBook. 2-Thiophenecarboxylic acid CAS#: 527-72-0.

- ChemicalBook. Thiophene-2-carboxylic acid(527-72-0).

- MDPI. (2022, March 24).

- EPFL.

- ACS Publications. Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF | The Journal of Physical Chemistry A.

- NTU Journal. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.

- Organic Chemistry Data. (2022, April 7).

- P. aeruginosa Metabolome Database.

- Organic Chemistry Data. (2017, October 27). Bordwell pKa Table.

- ChemRxiv. pKa Prediction in Non-Aqueous Solvents.

- Wikipedia. Thiophene-2-carboxylic acid.

- Approximate pKa chart of the functional groups: values to know.

- PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- MDPI. (2021, December 10).

- Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules.

- The Significance of Thiophene in Medicine: A Systematic Review of the Liter

- Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.

- Wikipedia. Thiophene.

- PubChem - NIH. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700.

- Encyclopedia MDPI. (2021, October 9). Thiophene-Based Compounds.

- PubChemLite. This compound.

- Sigma-Aldrich. 3-(Carbamimidoylthio)propanoic acid | 5398-29-8.

- 3-(Carbamimidoylthio)propanoic acid | 5398-29-8.

- NIST WebBook. Propanoic acid, 3,3'-thiobis-, didodecyl ester.

- MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 6. study.com [study.com]

- 7. youtube.com [youtube.com]

- 8. chem.indiana.edu [chem.indiana.edu]

- 9. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 10. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. pennwest.edu [pennwest.edu]

- 15. How should the acid dissociation constant pKa be measured? | Automatic Potentiometric Titrators | Faq | Kyoto Electronics Manufacturing Co.,Ltd.("KEM") [kem.kyoto]

Methodological & Application

Application Note: Strategies for Introducing Carbamoylamino Groups to Thiophene Substrates

Abstract & Strategic Overview

Thiophene-derived ureas (carbamoylamino thiophenes) are critical pharmacophores in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., p38 MAP kinase inhibitors) and antibacterial agents. However, the synthesis of these motifs is complicated by two factors:

-

Electronic richness of the thiophene ring: Makes the system prone to oxidation and side reactions during electrophilic activation.

-

Instability of 2-aminothiophenes: Free aminothiophenes are notoriously unstable, rapidly oxidizing in air.

This guide moves beyond standard textbook urea synthesis, providing three field-proven protocols specifically optimized for the thiophene heterocycle.

Strategic Decision Framework

Select your protocol based on your starting material availability and substrate stability.

Figure 1: Decision matrix for selecting the appropriate thiophene functionalization pathway.

Reagent Comparison & Selection Guide

| Reagent | Primary Application | Thiophene Compatibility | Pros | Cons |

| DPPA (Diphenylphosphoryl azide) | Acid | Excellent | One-pot; avoids isolating unstable amines/azides.[1] | Requires heating; P-byproducts can be sticky. |

| Isocyanates (R-NCO) | Amine | Good | Clean reaction; high yields if amine is available. | Requires stable aminothiophene or in situ generation. |

| CDI (1,1'-Carbonyldiimidazole) | Amine + Amine | Moderate | Safer than phosgene; handles unsymmetrical ureas. | Moisture sensitive; imidazole byproduct inhibition. |

| Triphosgene | Amine + Amine | High | Very reactive; good for sterically hindered substrates. | Safety hazard (generates phosgene); strict anhydrous conditions. |

| Pd-Catalysts (e.g., BrettPhos) | Halide + Urea | Variable | Allows use of stable halothiophenes. | Sulfur poisoning of Pd; high catalyst cost; IP issues. |

Detailed Protocols

Method A: Modified Curtius Rearrangement (The "Stability-First" Route)

Target: Conversion of Thiophene-carboxylic acids directly to ureas. Why this works: This method bypasses the isolation of the unstable aminothiophene intermediate. The acyl azide rearranges to an isocyanate in situ, which is immediately trapped by an external amine.

Mechanistic Workflow

Figure 2: One-pot Curtius rearrangement sequence avoiding unstable intermediates.

Protocol Steps:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and N₂ inlet.

-

Dissolution: Dissolve Thiophene-carboxylic acid (1.0 equiv) in anhydrous Toluene or 1,4-Dioxane (0.1 M concentration).

-

Base Addition: Add Triethylamine (1.2 equiv) . Stir for 10 min at RT.

-

Activation: Add DPPA (1.1 equiv) dropwise. Stir at RT for 30 min.

-

Rearrangement: Heat the mixture to 80–90°C for 1–2 hours.

-

Trapping: Cool to 50°C. Add the Target Amine (R-NH₂, 1.2–1.5 equiv) .

-

Completion: Stir at 50°C for 2 hours, then RT overnight.

-

Workup: Dilute with EtOAc, wash with 5% citric acid (to remove excess amine), sat. NaHCO₃, and brine.

Method B: CDI-Mediated Coupling (The "Safety" Route)

Target: Coupling a functionalized aminothiophene (e.g., Gewald product) with another amine. Why this works: CDI acts as a phosgene equivalent without the extreme toxicity. It activates the stable amine first, creating an intermediate that reacts with the more sensitive aminothiophene.

Protocol Steps:

-

Activation (Step 1): Dissolve the Non-thiophene Amine (1.0 equiv) in anhydrous DCM or THF .

-

CDI Addition: Add CDI (1.1 equiv) in one portion at 0°C.

-

Stir: Allow to warm to RT and stir for 2 hours.

-

Coupling (Step 2): Add the Aminothiophene (1.0 equiv) .

-

Note: If using Aminothiophene HCl salt, add DIPEA (2.5 equiv) simultaneously to free the base.

-

-

Reaction: Stir at RT (or reflux if sluggish) for 12–24 hours.

-

Workup: The reaction often precipitates the urea. Filter the solid. If soluble, wash with water and brine.

Method C: Pd-Catalyzed Buchwald-Hartwig (The "Expert" Route)

Target: Coupling Halothiophenes (Cl/Br) with Primary Ureas. Why this works: Allows late-stage functionalization of complex thiophene scaffolds where the amine/acid is not accessible.

Critical Reagent List

-

Catalyst: Pd₂(dba)₃ (2–5 mol%)

-

Ligand: BrettPhos or Xantphos (High steric bulk is required to prevent S-coordination to Pd).

-

Base: Cs₂CO₃ (Weak base prevents decomposition).[9]

-

Solvent: 1,4-Dioxane (degassed).

Protocol Steps:

-

Degassing: Sparge 1,4-Dioxane with Argon for 30 mins. Oxygen is the enemy of this catalytic cycle.

-

Charging: In a glovebox or under Argon flow, combine:

-

Halothiophene (1.0 equiv)

-

Primary Urea (1.2 equiv)

-

Pd₂(dba)₃ (0.05 equiv)

-

BrettPhos (0.10 equiv)

-

Cs₂CO₃ (2.0 equiv)

-

-

Heating: Seal vessel and heat to 100°C for 12 hours.

-

Purification: Filter through Celite to remove Pd black. Flash chromatography is usually required.

Quality Control & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Low Yield (Method A) | Incomplete rearrangement | Ensure temp reaches >80°C; check IR for -NCO peak before adding amine. |

| Dark/Tar Formation | Oxidation of aminothiophene | Switch to Method A (Curtius) to avoid free amine; use degassed solvents. |

| No Reaction (Method C) | Catalyst Poisoning | Ensure "S" is not chelating Pd. Switch to tBuBrettPhos or increase catalyst loading. |

| Symmetrical Urea | Water contamination (CDI) | Ensure strictly anhydrous conditions; water hydrolyzes intermediate to symmetrical urea. |

Analytical Validation (NMR Signatures)

-

¹H NMR (DMSO-d₆): Thienyl-urea protons are distinctively downfield.

-

–NH– (Thiophene side):

9.5 – 11.0 ppm (Broad singlet). -

–NH– (Alkyl/Aryl side):

6.0 – 8.5 ppm.

-

-

¹³C NMR: Urea Carbonyl (C=O) appears at

152 – 158 ppm.

References

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][6] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society. Link

-

Dunetz, J. R., & Magano, J. (2012). Applications of the Curtius Rearrangement in Process Chemistry. Organic Process Research & Development. Link

-

Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society. (Foundational work on BrettPhos ligands for heteroaromatics). Link

-